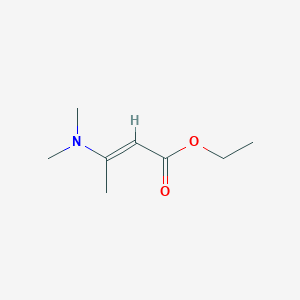
Ethyl 3-(dimethylamino)-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3-(dimethylamino)-2-butenoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of butenoic acid, featuring an ethyl ester group and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(dimethylamino)-2-butenoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Ethyl 3-(dimethylamino)-2-butenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted butenoates .
科学的研究の応用
Ethyl 3-(dimethylamino)-2-butenoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: This compound is used in the development of drugs and active pharmaceutical ingredients.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyestuffs: It acts as an intermediate in the production of dyes.
作用機序
The mechanism of action of ethyl 3-(dimethylamino)-2-butenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity .
類似化合物との比較
Similar Compounds
Ethyl 3-(dimethylamino)acrylate: Similar in structure but with a different alkene configuration.
Dimethylaminoethyl methacrylate: Contains a methacrylate group instead of a butenoate group.
Uniqueness
Ethyl 3-(dimethylamino)-2-butenoate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications .
生物活性
Ethyl 3-(dimethylamino)-2-butenoate, a compound featuring a dimethylamino group, exhibits significant biological activity due to its structural properties. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a dimethylamino group attached to a butenoate backbone. Its chemical structure allows for various interactions with biological molecules, particularly through hydrogen bonding and electrostatic interactions, which can influence cellular functions and biochemical pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The dimethylamino group enhances the compound's solubility and reactivity, facilitating its role as a precursor in the synthesis of bioactive molecules. These interactions can modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Activity : A study investigating various compounds found that this compound exhibited significant cytotoxicity against A-549 lung cancer cells at concentrations around 62.5 µM. The mechanism involved modulation of apoptosis-related signaling pathways, evidenced by increased expression of caspases and NFκB .
- Immunomodulatory Effects : Research highlighted the compound's ability to suppress the expression of MAP kinases (ERK1, ERK2) in Jurkat T cells, indicating a potential immunosuppressive action that could be beneficial in autoimmune conditions or transplant rejection scenarios .
- Neurotransmitter Interaction : The dimethylamino group suggests a possible interaction with neurotransmitter receptors, which could lead to neuroprotective effects. This aspect warrants further investigation to elucidate its role in neurological disorders.
特性
CAS番号 |
14205-42-6 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
ethyl 3-(dimethylamino)but-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-5-11-8(10)6-7(2)9(3)4/h6H,5H2,1-4H3 |
InChIキー |
CTKXXMXGFDQHTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)N(C)C |
異性体SMILES |
CCOC(=O)/C=C(\C)/N(C)C |
正規SMILES |
CCOC(=O)C=C(C)N(C)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















